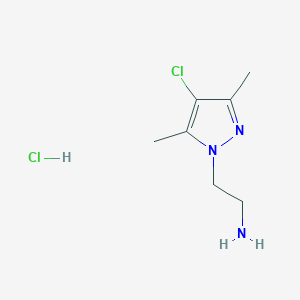

2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride

Description

Basic Structural Framework

Pyrazole constitutes a five-membered heterocyclic aromatic compound characterized by the presence of two adjacent nitrogen atoms within the ring structure. The fundamental molecular formula for the parent pyrazole compound is C₃H₄N₂, featuring three carbon atoms and two nitrogen atoms arranged in a specific geometric configuration. The compound exhibits a planar structure with bond lengths that demonstrate aromatic character, as evidenced by crystallographic analysis revealing carbon-nitrogen distances of approximately 1.33 Å.

The pyrazole ring system displays remarkable stability, with a melting point of 70°C and a boiling point of 188°C for the parent compound. This thermal stability reflects the aromatic nature of the system and the delocalization of electrons throughout the ring structure. The compound exists as a colorless crystalline solid with a distinctive pyridine-like odor, indicating its heterocyclic aromatic character.

Table 1 presents the fundamental physical properties of pyrazole and its relationship to the specific derivative under consideration:

| Property | Pyrazole (Parent) | 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | C₇H₁₂ClN₃ |

| Molecular Weight | 68.08 g/mol | 173.64 g/mol |

| Melting Point | 70°C | 77.71°C (estimated) |

| Boiling Point | 186-188°C | 263.65°C (estimated) |

| Water Solubility | Soluble | 5335.78 mg/L |

| Density | 1.4088 g/cm³ | 1.17 g/cm³ |

Aromatic Character and Electronic Configuration

The aromatic nature of pyrazole stems from its six π-electron system, which satisfies Hückel's rule for aromaticity. The compound demonstrates significant delocalization of electrons across the ring system, contributing to its stability and characteristic chemical behavior. Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment, with proton chemical shifts at 7.61 ppm for C3-H and C5-H positions, and 6.31 ppm for the C4-H position.

Carbon-13 nuclear magnetic resonance data further supports the aromatic character, showing chemical shifts at 134.3 ppm for C3, 105.2 ppm for C4, and 135.3 ppm for C5 positions. These values are consistent with sp²-hybridized carbon atoms participating in an aromatic system. The ultraviolet absorption spectrum shows characteristic absorption at 210 nm with an extinction coefficient of 3.53, confirming the presence of conjugated π-electron systems.

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMWCJQBWODKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.

Attachment of the Ethylamine Side Chain: The next step involves the alkylation of the pyrazole ring with an ethylamine derivative. This can be done using ethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of the pyrazole ring.

Reduction: Amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Structure : Contains a catechol (3,4-dihydroxyphenyl) group linked to ethylamine, differing from the pyrazole core in the target compound.

- Reactivity : Stable under ambient conditions , but its catechol group makes it prone to oxidation, unlike the chloro-dimethyl-pyrazole group, which is more electron-withdrawing and likely less reactive.

- Safety: No chemical safety assessment has been conducted for this compound , suggesting gaps in hazard data for structurally related amines.

(b) p-Tolylhydrazine Hydrochloride

- Structure : Features a toluyl group (methyl-substituted phenyl) attached to a hydrazine moiety. Unlike the pyrazole-based compound, this structure lacks heterocyclic nitrogen atoms.

- Physical Properties : Melting point >200°C , indicating higher thermal stability compared to aliphatic amine hydrochlorides.

(c) 2-(p-Tolyl)ethylamine

- Structure : A toluyl group attached to ethylamine. The absence of heterocyclic or halogen substituents results in distinct electronic properties.

- Handling : Classified as hazardous (label: 危 4-3-III) due to flammability and toxicity , highlighting differences in safety profiles compared to halogenated pyrazole derivatives.

Key Structural and Functional Differences

Research Implications and Gaps

- Pyrazole Derivatives : The chloro and dimethyl groups in the target compound may enhance steric hindrance and alter binding affinities compared to phenyl-based amines, but experimental data are lacking.

- Safety Data : Analogous compounds like dopamine hydrochloride lack comprehensive safety assessments , underscoring the need for rigorous toxicological studies on pyrazole derivatives.

Activité Biologique

2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicine.

- Molecular Formula : C7H12ClN3·HCl

- Molecular Weight : 210.10 g/mol

- CAS Number : 1052549-05-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethylamine under controlled conditions to yield the hydrochloride salt. The purity and structural integrity of the synthesized compound are confirmed through various analytical techniques such as NMR and mass spectrometry.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit key oncogenic pathways:

- BRAF(V600E) Inhibition : Studies have demonstrated that certain pyrazole derivatives can effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antibacterial and Antifungal Properties

The compound also displays antibacterial and antifungal activities. In vitro studies have shown effectiveness against various bacterial strains and fungi:

- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has demonstrated moderate antifungal activity against several phytopathogenic fungi in laboratory settings, indicating its potential use in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of chlorine and methyl groups on the pyrazole ring significantly influences the compound's potency against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Enhances binding affinity to target proteins |

| Methyl groups | Increases lipophilicity, improving membrane penetration |

Case Studies

- Antitumor Efficacy Study : A study focusing on pyrazole derivatives found that modifications at the 4-position of the pyrazole ring led to enhanced antitumor activity in vitro against melanoma cell lines. The study highlighted that derivatives with electron-withdrawing groups showed improved efficacy compared to their counterparts .

- Inhibition of Enzymatic Activity : Another investigation assessed the xanthine oxidase inhibitory activity of related pyrazole compounds, revealing that certain derivatives could inhibit uric acid production effectively, suggesting potential applications in treating gout .

Q & A

Q. What are the optimized synthetic routes for 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride, and how can reaction conditions be systematically improved?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between pyrazole derivatives and ethylamine precursors. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while bases like triethylamine neutralize HCl byproducts .

- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol gradients) ensures purity.

To optimize, employ Design of Experiments (DoE) to vary factors (e.g., solvent ratio, temperature) and analyze yield/purity via HPLC or NMR .

Q. How can researchers validate the structural integrity and purity of this compound?

Answer: Use a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups; ethylamine chain protons at δ 3.4–3.7 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 218.1 (base compound) and isotopic peaks for chlorine .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 43.7%, H: 6.1%, N: 19.1%, Cl: 16.1%) .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent decomposition.

- Light sensitivity : Amber vials minimize photodegradation of the pyrazole ring.

- Hygroscopicity : The hydrochloride salt is hygroscopic; use desiccants (silica gel) to avoid clumping .

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

Answer:

- Reaction path search : Quantum chemical calculations (DFT) predict intermediates and transition states for substitution reactions .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing pyrazole-ethylamine reaction data to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Control variables (e.g., cell line passage number, incubation time) to reduce variability .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies in IC50 values .

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .

Q. How can researchers leverage hyphenated analytical techniques for impurity profiling?

Answer:

- LC-MS/MS : Identify trace impurities (e.g., unreacted pyrazole precursors) with high sensitivity .

- GC-FID : Quantify volatile byproducts (e.g., ethyl chloride) from synthesis .

- NMR-DOSY : Differentiate aggregates or solvates in the solid state .

Methodological Guidance Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Target Signal/Value | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 2.1 (s, 6H, CH3), δ 4.2 (t, 2H, CH2) | |

| ESI-MS | [M+H]+ = 218.1 (±0.1 Da) | |

| Elemental Analysis | C: 43.7%, Cl: 16.1% |

Q. Table 2: DoE Parameters for Synthesis Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–90°C | 75°C |

| Solvent (DMF:H2O) | 3:1 to 1:3 | 2:1 |

| Reaction Time | 4–24 h | 12 h |

| Base (Et3N) | 1–3 equiv | 2.5 equiv |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.